molecular formula C16H15F3N2O3S B4594311 4-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide

4-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B4594311
M. Wt: 372.4 g/mol
InChI Key: LZXWQHJKGVHVBZ-UHFFFAOYSA-N
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Description

4-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C16H15F3N2O3S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.07554800 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glibenclamide in Cerebral Ischemia and Stroke

Glibenclamide, a sulfonylurea drug, has shown potential in treating cerebral ischemia and stroke due to its action on the sulfonylurea receptor 1 (Sur1)–transient receptor potential 4 (Trpm4) channel. This channel is upregulated following ischemia, leading to microvascular dysfunction, edema, and secondary hemorrhage. Glibenclamide's blockade of Sur1 could reduce brain swelling, infarct volume, and improve neurological functions, making it a subject of translational research for ischemic stroke treatment (Simard et al., 2014).

Sulfonamides in Clinical Use

Sulfonamides, featuring a primary sulfonamide moiety, are present in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors, antiepileptics, and COX2 inhibitors. The review highlights the significance of sulfonamides in developing new therapeutic agents, emphasizing their continuous need in treating glaucoma, cancer, and other diseases. This implies a broader application of compounds like "4-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide" in drug development (Carta et al., 2012).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental impact of polyfluoroalkyl chemicals, which may include derivatives of "this compound," is a growing concern. These compounds can degrade into perfluoroalkyl carboxylic and sulfonic acids, which are persistent and toxic. Understanding the microbial degradation pathways of these compounds is crucial for evaluating their environmental fate and effects, suggesting the importance of research in environmental safety and bioremediation strategies (Liu & Avendaño, 2013).

Benzoylurea Insecticides and Chitin Synthesis

Research on the action mechanism of benzoylurea insecticides, which may be structurally related to "this compound," has revealed their potential to inhibit chitin synthesis in insects. Identifying the sulfonylurea receptor (SUR) in insects as the target site for inhibition of chitin synthesis opens avenues for developing new pest control methods (Matsumura, 2010).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3S/c1-21(2)25(23,24)14-8-6-11(7-9-14)15(22)20-13-5-3-4-12(10-13)16(17,18)19/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXWQHJKGVHVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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